molecular formula C7H9N3O B1374734 N-(pyridazin-3-ylmethyl)acetamide CAS No. 1699949-28-4

N-(pyridazin-3-ylmethyl)acetamide

Cat. No. B1374734
M. Wt: 151.17 g/mol
InChI Key: NNJUESWABAFHII-UHFFFAOYSA-N
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Description

“N-(pyridazin-3-ylmethyl)acetamide” is a chemical compound with the molecular formula C7H9N3O . It is also known as 1-(pyridazin-3-ylmethyl)acetamide.


Molecular Structure Analysis

The InChI code for “N-(pyridazin-3-ylmethyl)acetamide” is 1S/C7H9N3O/c1-6(11)8-5-7-3-2-4-9-10-7/h2-4H,5H2,1H3,(H,8,11) . The molecular weight of the compound is 151.17 g/mol .


Physical And Chemical Properties Analysis

“N-(pyridazin-3-ylmethyl)acetamide” has a molecular weight of 151.17 g/mol . Other physical and chemical properties are not explicitly mentioned in the available literature.

Scientific Research Applications

Pharmacological Research

N-(pyridazin-3-ylmethyl)acetamide derivatives have been explored in various pharmacological research contexts. Some studies focus on compounds with similar structures, indicating potential applications in diverse medical fields. For instance, pyridazino(4,5-b)indole-1-acetamide compounds have shown activities related to cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic applications (Habernickel, 2002).

Antagonist/Inverse Agonist Development

There's research on pyridazin-3-one derivatives acting as histamine H(3) receptor antagonists/inverse agonists. These are explored for potential treatment of attentional and cognitive disorders (Hudkins et al., 2011).

Antinociceptive Activity

Studies have synthesized and investigated various pyridazinone derivatives for their antinociceptive activity, providing insights into potential applications in pain management (Doğruer et al., 2000).

Novel Synthesis Techniques

Research also includes novel synthesis methods of pyridazino[4,5-b][1,4]oxazin-3,8-diones, which could be relevant for developing new compounds with potential therapeutic applications (Cho et al., 2003).

Analgesic and Anti-Inflammatory Activity

New series of pyridazinones have been synthesized to evaluate their analgesic and anti-inflammatory activities. These studies contribute to understanding the therapeutic potential of such compounds (Doğruer & Şahin, 2003).

Synthesis of Pyridazinone Derivatives

Research on the synthesis of various pyridazinone derivatives, such as pyridazin-6(1H)-one, can contribute to the development of new pharmaceuticals or research tools (Gewald et al., 1995).

Antisecretory Activity

Pyridazine derivatives have been synthesized and studied for their antisecretory activity, which could have implications in gastrointestinal research (Yamada et al., 1981).

Fused Azines Synthesis

There's research on the synthesis of pyridazin-3-one derivatives for the development of fused azines, indicating potential applications in chemical synthesis and drug development (Ibrahim & Behbehani, 2014).

Scaffold Synthesis

Research includes synthesizing new scaffolds like the 7H,8H-pyrimido[1,6-b]pyridazin-6,8-dione nucleus, which can be a foundation for creating novel chemical entities (Herold et al., 2007).

DPPH Scavenging, Analgesic, and Anti-inflammatory Agents

A specific derivative, 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, has been synthesized and evaluated for its antioxidant, analgesic, and anti-inflammatory activities (Nayak et al., 2014).

Cardiotonic Activity

Certain pyridazinone derivatives, like dihydropyridazinone, have been studied for their potent positive inotropic (cardiotonic) activity in canine models (Robertson et al., 1986).

Cognitive Disorders Treatment

Blockade of the histamine H3 receptor, an approach used in some pyridazinone derivatives, is investigated for its potential in treating cognitive disorders (Esbenshade et al., 2012).

Anticancer Activities

The use of palladium complexes with N-(pyridazin-3-ylmethyl)acetamide derivatives is explored for potential anticancer applications (Lee et al., 2015).

N-N Bond Reduction and Cleavage

The selective reduction and cleavage of the N-N bond in pyridazine derivatives open avenues for the creation of functionalized lactams (Gilchrist et al., 1987).

Antimicrobial Agents

Novel pyridazine derivatives with sulfonamido moieties have been synthesized for potential use as antimicrobial agents (Al-Kamali & Al-Hazmi, 2014).

properties

IUPAC Name

N-(pyridazin-3-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-6(11)8-5-7-3-2-4-9-10-7/h2-4H,5H2,1H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJUESWABAFHII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=NN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridazin-3-ylmethyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
I Tsukamoto, H Koshio, T Kuramochi, C Saitoh… - Bioorganic & medicinal …, 2009 - Elsevier
A series of (4,4-difluoro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-ylidene)acetamide derivatives was synthesized, and their structure–activity relationships were examined in order to …
Number of citations: 20 www.sciencedirect.com

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